

# Application Notes and Protocols: ACBI2 in Combination with Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental support for utilizing **ACBI2**, a potent and selective SMARCA2 degrader, in combination with other anti-cancer agents. The following sections detail the synergistic effects of **ACBI2** with an MCL1 inhibitor and a KRAS G12C inhibitor, providing protocols for key experiments and summarizing relevant data.

## **Introduction to ACBI2**

ACBI2 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the SMARCA2 protein by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In cancers with loss-of-function mutations in the tumor suppressor gene SMARCA4, there is a synthetic lethal dependency on the paralog protein SMARCA2.[2] By degrading SMARCA2, ACBI2 offers a targeted therapeutic strategy for these SMARCA4-deficient cancers.[1] While ACBI2 monotherapy has demonstrated significant tumor growth inhibition in preclinical models, this effect is often cytostatic rather than inducing tumor regression.[2] This has prompted the investigation of combination therapies to enhance the anti-cancer efficacy of ACBI2.

# Section 1: ACBI2 in Combination with an MCL1 Inhibitor



### **Rationale for Combination**

Degradation of SMARCA2 by **ACBI2** in SMARCA4-mutant cancer cells can lead to cell cycle arrest but may not be sufficient to induce robust apoptosis. Myeloid cell leukemia-1 (MCL1) is a key anti-apoptotic protein of the BCL-2 family that is frequently overexpressed in various cancers and contributes to therapeutic resistance. A genome-wide CRISPR screen in SMARCA4-mutant lung cancer cell lines has demonstrated that the loss of MCL1 can sensitize these cells to SMARCA2 degradation.[3] The combination of a SMARCA2 degrader with an MCL1 inhibitor is therefore hypothesized to have a synergistic effect, leading to enhanced cancer cell death.[2][3]

### **Data Presentation**

Table 1: In Vitro Synergy of SMARCA2 Degrader and MCL1 Inhibitor in SMARCA4-Mutant NSCLC Cell Lines

| Cell Line | SMARCA2<br>Degrader (A947)<br>IC50 (nM) | MCL1 Inhibitor<br>(AMG-176) IC50<br>(nM) | Combination Effect |
|-----------|-----------------------------------------|------------------------------------------|--------------------|
| NCI-H1793 | ~10                                     | >1000                                    | Synergistic        |
| NCI-H1944 | ~5                                      | >1000                                    | Synergistic        |
| NCI-H838  | ~20                                     | >1000                                    | Synergistic        |

Data adapted from studies on a similar selective SMARCA2 degrader, A947.[2][4]

Table 2: In Vivo Efficacy of SMARCA2 Degrader and MCL1 Inhibitor Combination in a SMARCA4-Deleted Lung Cancer Xenograft Model



| Treatment Group               | Dosing Regimen                                       | Tumor Growth<br>Inhibition (%) | Observations      |
|-------------------------------|------------------------------------------------------|--------------------------------|-------------------|
| Vehicle                       | Once daily, p.o.                                     | 0                              | -                 |
| SMARCA2 Degrader<br>(PRT3789) | Once daily, p.o.                                     | Significant                    | Tumor Stasis      |
| MCL1 Inhibitor<br>(PRT1419)   | Once weekly, p.o.                                    | Moderate                       | -                 |
| Combination                   | PRT3789 once daily +<br>PRT1419 once<br>weekly, p.o. | >100                           | Tumor Regressions |

Data adapted from studies on a similar selective SMARCA2 degrader, PRT3789, and MCL1 inhibitor, PRT1419.[3][5]

## **Experimental Protocols**

1. Cell Viability Assay to Determine Synergy

This protocol describes how to assess the synergistic effect of **ACBI2** and an MCL1 inhibitor on the viability of SMARCA4-mutant cancer cells using a luminescent cell viability assay.

- Materials:
  - SMARCA4-mutant cancer cell lines (e.g., NCI-H1793, NCI-H1944)
  - o ACBI2
  - MCL1 inhibitor (e.g., AMG-176, S63845)
  - Cell culture medium and supplements
  - 96-well plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)



#### Luminometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
- Prepare a dose-response matrix of ACBI2 and the MCL1 inhibitor. A 9x9 matrix is recommended to capture a wide range of concentrations.
- Treat the cells with the drug combinations and incubate for 5 days.
- On day 5, allow the plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Analyze the data using a synergy model (e.g., Bliss independence model) to determine if the combination is synergistic, additive, or antagonistic.

#### 2. In Vivo Xenograft Study

This protocol outlines an in vivo study to evaluate the efficacy of combined **ACBI2** and MCL1 inhibitor treatment in a mouse xenograft model of SMARCA4-deleted lung cancer.

#### Materials:

- SMARCA4-deleted lung cancer cells (e.g., NCI-H1568, NCI-H838)
- Immunocompromised mice (e.g., BALB/c nude)
- ACBI2 formulated for oral gavage



- MCL1 inhibitor formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Procedure:
  - Subcutaneously inject 5 x 10<sup>6</sup> SMARCA4-deleted lung cancer cells into the flank of each mouse.
  - Monitor tumor growth until tumors reach an average volume of 150-200 mm<sup>3</sup>.
  - Randomize mice into four treatment groups: Vehicle, ACBI2 alone, MCL1 inhibitor alone,
     and ACBI2 + MCL1 inhibitor.
  - Administer treatments as follows (example dosing schedule):
    - Vehicle: Once daily, oral gavage.
    - ACBI2: 80 mg/kg, once daily, oral gavage.
    - MCL1 inhibitor: Dose as per literature, e.g., once weekly, oral gavage.
    - Combination: Administer both drugs at their respective schedules.
  - Measure tumor volume with calipers every 3 days.
  - Monitor animal body weight as an indicator of toxicity.
  - Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
     Western blot, immunohistochemistry) to confirm target engagement.

## Signaling Pathway and Experimental Workflow Visualization





Click to download full resolution via product page

Caption: Synergistic mechanism of ACBI2 and an MCL1 inhibitor.





Click to download full resolution via product page

Caption: In vivo xenograft study workflow.



# Section 2: ACBI2 in Combination with a KRAS G12C Inhibitor

### **Rationale for Combination**

KRAS G12C is a common oncogenic mutation in non-small cell lung cancer (NSCLC). While KRAS G12C inhibitors like sotorasib have shown clinical efficacy, responses are not universal, and resistance often develops. Co-mutations in tumor suppressor genes, such as SMARCA4, are associated with a poorer response to KRAS G12C inhibitors.[6] The combination of a SMARCA2 degrader with a KRAS G12C inhibitor in KRAS G12C/SMARCA4 co-mutated cancers is a rational strategy to achieve a more profound and durable anti-tumor response.[1] [7] This approach targets two distinct vulnerabilities of the cancer cells, potentially leading to synergistic cell killing and overcoming resistance.[6]

### **Data Presentation**

Table 3: In Vitro Synergy of SMARCA2 Degrader and Sotorasib in KRAS G12C/SMARCA4 Comutant NSCLC Cell Lines

| Cell Line | SMARCA2<br>Degrader (YDR1)<br>GI50 (nM) | Sotorasib GI50<br>(nM) | Combination Effect |
|-----------|-----------------------------------------|------------------------|--------------------|
| H2030     | ~10                                     | >1000                  | Synergistic        |
| H2122     | ~5                                      | ~500                   | Synergistic        |

Data adapted from studies on similar selective SMARCA2 degraders, YDR1 and YD54.[1][7]

Table 4: In Vivo Efficacy of SMARCA2 Degrader and Sotorasib Combination in a KRAS G12C/SMARCA4 Co-mutant Lung Cancer Xenograft Model



| Treatment Group            | Dosing Regimen                                     | Tumor Growth<br>Inhibition (%) | Observations                        |
|----------------------------|----------------------------------------------------|--------------------------------|-------------------------------------|
| Vehicle                    | Once daily, p.o.                                   | 0                              | -                                   |
| SMARCA2 Degrader<br>(YDR1) | Once daily, p.o.                                   | Significant                    | Tumor Growth Inhibition             |
| Sotorasib                  | Once daily, p.o.                                   | Moderate                       | Tumor Growth Inhibition             |
| Combination                | YDR1 once daily +<br>Sotorasib once daily,<br>p.o. | Synergistic                    | Enhanced Tumor<br>Growth Inhibition |

Data adapted from studies on a similar selective SMARCA2 degrader, YDR1.[7][8]

## **Experimental Protocols**

1. Cell Proliferation Assay for Synergy Assessment

This protocol details the use of a real-time cell imaging system to assess the synergistic effect of **ACBI2** and sotorasib on the proliferation of KRAS G12C/SMARCA4 co-mutant NSCLC cells.

- Materials:
  - KRAS G12C/SMARCA4 co-mutant NSCLC cell lines (e.g., H2030)
  - o ACBI2
  - Sotorasib
  - Cell culture medium and supplements
  - 96-well plates
  - IncuCyte® Live-Cell Analysis System (or similar)
- Procedure:



- Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
- Allow cells to adhere overnight.
- Treat cells with a matrix of ACBI2 and sotorasib concentrations.
- Place the plate in the IncuCyte® system and acquire images every 2-4 hours for 7 days.
- Analyze the data using the IncuCyte® software to determine the percent confluence over time for each treatment condition.
- Calculate the growth inhibition for each treatment and use a synergy model (e.g., Bliss independence) to quantify the synergistic interaction.
- 2. In Vivo Xenograft Study for Combination Efficacy

This protocol describes an in vivo experiment to evaluate the anti-tumor efficacy of combining **ACBI2** and sotorasib in a KRAS G12C/SMARCA4 co-mutant NSCLC xenograft model.

- Materials:
  - KRAS G12C/SMARCA4 co-mutant NSCLC cells (e.g., H2030)
  - Immunocompromised mice (e.g., NOD-SCID)
  - ACBI2 formulated for oral gavage
  - Sotorasib formulated for oral gavage
  - Vehicle control
  - Calipers for tumor measurement
- Procedure:
  - Establish xenograft tumors by subcutaneously injecting 5 x 10<sup>6</sup> H2030 cells into the flanks of mice.



- Once tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize mice into four treatment groups: Vehicle, ACBI2 alone, Sotorasib alone, and ACBI2 + Sotorasib.
- Administer treatments daily via oral gavage at predetermined doses (e.g., ACBI2 at 80 mg/kg, Sotorasib at a clinically relevant dose).
- Measure tumor volumes and body weights every 3 days.
- Continue treatment for 21-28 days or until the study endpoint is reached.
- At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 and p-ERK levels).

## Signaling Pathway and Experimental Workflow Visualization



Click to download full resolution via product page

Caption: Dual targeting of SMARCA2 and KRAS G12C pathways.





Click to download full resolution via product page

Caption: In vitro synergy assessment workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: ACBI2 in Combination with Other Anti-Cancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13451338#acbi2-in-combination-with-other-anticancer-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com